molecular formula C7H10O2 B081384 2-Methoxy-3-methylcyclopent-2-en-1-one CAS No. 14189-85-6

2-Methoxy-3-methylcyclopent-2-en-1-one

Cat. No.: B081384
CAS No.: 14189-85-6
M. Wt: 126.15 g/mol
InChI Key: GTEGQQAMGYNDKS-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O2 It is a derivative of cyclopentenone, featuring a methoxy group and a methyl group attached to the cyclopentenone ring

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with cyclopentenone as the core structure.

    Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopentenone derivatives.

Scientific Research Applications

2-Methoxy-3-methylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and microbial pathways.

    Pathways: It may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

    3-Methoxy-2-cyclopenten-1-one: Similar structure but lacks the methyl group.

    3-Methyl-2-cyclopentenone: Similar structure but lacks the methoxy group.

    2-Cyclopenten-1-one: The parent compound without any substituents.

Uniqueness: 2-Methoxy-3-methylcyclopent-2-en-1-one is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs

Properties

CAS No.

14189-85-6

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-methoxy-3-methylcyclopent-2-en-1-one

InChI

InChI=1S/C7H10O2/c1-5-3-4-6(8)7(5)9-2/h3-4H2,1-2H3

InChI Key

GTEGQQAMGYNDKS-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)CC1)OC

Canonical SMILES

CC1=C(C(=O)CC1)OC

Key on ui other cas no.

14189-85-6

Origin of Product

United States

Synthesis routes and methods I

Procedure details

201.3 g (0.997 mol) of crude methyl 4-methoxy-2-acetonylacetoacetate are held at reflux temperature for 3 hours with 2.12 liters (0.5 mol) of 2.5% Na2CO3 solution. The reaction mixture is extracted 3 times with 100 ml of CH2Cl2 each time. The combined organic phases are dried over magnesium sulphate and concentrated on a rotary evaporator to give 99.90 g (79.5%) of 2-methoxy-3-methyl-2-cyclopenten-1-one, content 84.2%; b.p. 82°-84° C./27 mbar.
Name
methyl 4-methoxy-2-acetonylacetoacetate
Quantity
201.3 g
Type
reactant
Reaction Step One
Quantity
2.12 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 3.06 g quantity (0.0212 mol) of methyl ether of 2,5-diketohexanol-1 is added to 15 ml of dioxane containing 5% of triethylamine, and the mixture is heated at 100° C. for 2 hours. The reaction product is carefully neutralized with acetic acid and thereafter distilled at reduced pressure, giving 2-methoxy-3-methyl-cyclopentenone, the desired product, in a yield of 88%, b.p. 84°-85° C./18 mm Hg.
Quantity
0.0212 mol
Type
reactant
Reaction Step One
[Compound]
Name
2,5-diketohexanol-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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